Product packaging for BRD9757(Cat. No.:CAS No. 1423058-85-8)

BRD9757

Cat. No.: B606363
CAS No.: 1423058-85-8
M. Wt: 127.14 g/mol
InChI Key: RYYGSXXWQSXKRP-UHFFFAOYSA-N
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Description

Overview of Histone Deacetylases (HDACs) in Gene Regulation and Cellular Homeostasis

Histone deacetylases are a class of enzymes that catalyze the removal of acetyl groups from the ε-N-acetyl lysine (B10760008) residues of both histone and non-histone proteins. wikipedia.orgeurekaselect.com This deacetylation process is a critical component of gene regulation. By removing acetyl groups, HDACs cause histones to wrap the DNA more tightly, leading to a condensed chromatin structure known as heterochromatin. wikipedia.orgfrontiersin.org This compact state generally restricts the access of transcription factors and RNA polymerase to the DNA, resulting in transcriptional repression or gene silencing. wikipedia.orgfrontiersin.orgbmglabtech.com

The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation by HDACs is crucial for maintaining cellular homeostasis. frontiersin.orgmdpi.com This dynamic interplay regulates the expression of genes involved in a multitude of cellular processes. mdpi.commerckmillipore.com

Classification and Sub-classification of HDAC Isoforms

The human HDAC family comprises 18 members, which are categorized into four classes based on their sequence homology to yeast enzymes and their domain organization. portlandpress.comrsc.orgtandfonline.com

Class I includes HDAC1, HDAC2, HDAC3, and HDAC8. mdpi.comrsc.org These are primarily located in the nucleus and are involved in cell proliferation and differentiation. rsc.orgnih.gov

Class II is further divided into two subclasses:

Class IIa : HDAC4, HDAC5, HDAC7, and HDAC9. mdpi.comrsc.org These enzymes can shuttle between the nucleus and the cytoplasm. wikipedia.orgnih.gov

Class IIb : HDAC6 and HDAC10. mdpi.comrsc.org HDAC6 is predominantly found in the cytoplasm and is unique for having two catalytic domains. wikipedia.orgrsc.orgnih.gov

Class III , known as sirtuins (SIRT1-7), are distinct from the other classes as their activity is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) rather than zinc. wikipedia.orgrsc.org

Class IV contains a single member, HDAC11, which shares features with both Class I and Class II HDACs. wikipedia.orgbmglabtech.com

Classes I, II, and IV are considered "classical" HDACs and are zinc-dependent enzymes. wikipedia.orgbmglabtech.com

ClassSubclassMembersCellular LocalizationCofactor
I HDAC1, HDAC2, HDAC3, HDAC8Primarily NucleusZn2+
II IIa HDAC4, HDAC5, HDAC7, HDAC9Nucleus and CytoplasmZn2+
IIb HDAC6, HDAC10Primarily Cytoplasm (HDAC6)Zn2+
III SIRT1-7Nucleus, Cytoplasm, MitochondriaNAD+
IV HDAC11Zn2+

Diverse Biological Roles of HDACs Beyond Histone Deacetylation

While initially named for their action on histones, it is now understood that HDACs target a wide array of non-histone proteins, earning them the broader name "lysine deacetylases" (KDACs). wikipedia.orgaacrjournals.org This expanded substrate scope means HDACs are involved in regulating numerous cellular functions beyond transcriptional control. researchgate.net

For instance, HDACs play crucial roles in:

Cell cycle progression : By interacting with proteins like cyclin-dependent kinases, HDACs help regulate the expression of genes that control cell division. bmglabtech.com

DNA damage response : HDACs are involved in the signaling pathways that respond to DNA damage. frontiersin.org

Protein degradation : HDAC6, in particular, is involved in the clearance of misfolded proteins by binding to polyubiquitinated proteins and facilitating their transport to proteasomes for destruction. wikipedia.org

Cell signaling : HDACs can deacetylate key signaling molecules, thereby modulating their activity. researchgate.net For example, HDAC6 deacetylates α-tubulin, a component of microtubules, which is important for cell motility and structure. wikipedia.org

Angiogenesis and Immunity : HDACs have been shown to influence the formation of new blood vessels and modulate immune responses. frontiersin.org

Development of Small Molecule Modulators Targeting Epigenetic Enzymes

The critical roles of HDACs in cellular processes have made them attractive targets for therapeutic intervention, leading to the development of small molecule inhibitors.

Historical Context of HDAC Inhibitor Discovery

The field of HDAC inhibitors has its roots in the observation that certain natural products could induce changes in cell behavior. The first potent zinc-dependent HDAC inhibitor was reported three decades ago. acs.org One of the earliest discovered natural hydroxamate compounds to inhibit HDACs was Trichostatin A (TSA). aacrjournals.org This discovery paved the way for the development of a wide range of HDAC inhibitors (HDACis). frontiersin.orgaacrjournals.org Early efforts led to the creation of "pan-HDACis," which inhibit multiple HDAC isoforms. tandfonline.comrsc.org One such inhibitor, Vorinostat (SAHA), was the first HDACi to receive FDA approval for clinical use. aacrjournals.orgnih.gov

Importance of Isoform Selectivity in Epigenetic Chemical Probes

While pan-HDAC inhibitors have shown clinical efficacy, their broad activity can lead to off-target effects and toxicities, as they impact a wide range of cellular processes. tandfonline.comrsc.org This has driven the development of the next generation of HDACis that are selective for specific classes or even individual isoforms. rsc.orgrsc.orgnih.gov

Isoform-selective inhibitors are invaluable as chemical probes for several reasons:

Target validation : They allow researchers to dissect the specific biological functions of individual HDAC isoforms without the confounding effects of inhibiting others. pharm.or.jp

Reduced side effects : By targeting only the disease-relevant isoform, it is hypothesized that more selective inhibitors could offer improved therapeutic windows with fewer side effects. tandfonline.compharm.or.jp

Understanding disease mechanisms : Selective probes help to elucidate the precise role of each HDAC isoform in various diseases, including cancer and neurodegenerative disorders. pharm.or.jp

The development of these selective inhibitors has been challenging due to the highly conserved nature of the active site among the different HDAC isoforms. plos.org However, subtle differences in and around the active site are being exploited to achieve selectivity. nih.govplos.org

Introduction of BRD9757 as a Selective Chemical Probe for Histone Deacetylase 6

This compound is a potent and selective inhibitor of HDAC6. tocris.comrndsystems.commedchemexpress.com It is a cell-permeable, low molecular weight hydroxamate compound. merckmillipore.comsigmaaldrich.com What makes this compound particularly noteworthy is its high selectivity for HDAC6 over other HDAC isoforms. merckmillipore.comtocris.comrndsystems.com

Biochemical assays have demonstrated that this compound inhibits HDAC6 with a high degree of potency. merckmillipore.comtocris.comrndsystems.commedchemexpress.com Its selectivity profile reveals significantly weaker inhibition of Class I HDACs and even less activity against Class IIa HDACs. merckmillipore.comtocris.commedchemexpress.comsigmaaldrich.com This selectivity is achieved even though this compound lacks the "capping structure" often found in other HDAC inhibitors that is thought to impart selectivity. merckmillipore.comacs.org This suggests that high selectivity and potent inhibition of HDAC6 can be achieved through careful design of the molecule's core structure. acs.org

In cellular studies, this compound has been shown to selectively increase the acetylation of α-tubulin, a known substrate of HDAC6, without causing a corresponding increase in the acetylation of histones, which are primarily targeted by Class I HDACs. merckmillipore.commedchemexpress.comsigmaaldrich.com This functional selectivity in a cellular context underscores its utility as a specific probe for studying HDAC6-mediated processes. merckmillipore.comsigmaaldrich.com

This compound Inhibitory Activity

Target IC50
HDAC6 30 nM
HDAC1 0.638 µM
HDAC2 1.79 µM
HDAC3 0.694 µM
HDAC4 21.80 µM
HDAC5 18.32 µM
HDAC7 12.61 µM
HDAC8 1.09 µM

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data compiled from multiple sources. merckmillipore.commedchemexpress.comsigmaaldrich.com

Rationale for Targeting HDAC6 in Biological Research

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression and various cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins. researchgate.netnih.gov Among the 11 zinc-dependent human HDACs, HDAC6 stands out due to its unique characteristics and functions. researchgate.netnih.gov Unlike other HDACs that are primarily located in the nucleus and act on histones, HDAC6 is predominantly found in the cytoplasm. tandfonline.comnih.gov Its main targets are non-histone proteins, including α-tubulin, cortactin, Hsp90 (Heat shock protein 90), and tau. tandfonline.comnih.gov

The deacetylation of these cytoplasmic proteins by HDAC6 plays a vital role in numerous fundamental cellular pathways, such as:

Cell motility and migration: By deacetylating α-tubulin and cortactin, HDAC6 influences the dynamics of the cytoskeleton. tandfonline.comimmunologyresearchjournal.com

Protein quality control: HDAC6 is involved in the microtubule-dependent transport of misfolded proteins, helping to form aggresomes for protein degradation and protecting cells from the toxicity of protein aggregates. nih.gov

Cell survival and stress response: Through its interaction with Hsp90, HDAC6 modulates cellular stress responses. tandfonline.comnih.gov

Given its involvement in these critical processes, the dysregulation of HDAC6 has been implicated in the pathophysiology of a wide range of diseases. tandfonline.comresearchgate.net Elevated levels or aberrant activity of HDAC6 have been observed in various cancers, including oral squamous cell carcinoma and certain breast cancers, where it is involved in tumorigenesis and metastasis. nih.govimmunologyresearchjournal.com Furthermore, its role in protein aggregation and neuronal function has made it a significant target in the study of neurodegenerative diseases like Alzheimer's. tandfonline.comresearchgate.net Consequently, developing selective inhibitors for HDAC6 is a promising therapeutic strategy to target these conditions while potentially minimizing the side effects associated with pan-HDAC inhibitors that affect other HDAC isozymes. tandfonline.comimmunologyresearchjournal.com

Initial Characterization and Significance of this compound in the Field

In the quest for selective HDAC6 inhibitors, the compound this compound (also identified as compound 14 in initial publications) emerged as a significant discovery. researchgate.netnih.gov Developed and characterized by Wagner and colleagues, this compound is a hydroxamic acid-based inhibitor that demonstrated potent and highly selective inhibition of HDAC6. nih.gov

The initial characterization revealed several key features:

Potency: this compound exhibits a strong inhibitory effect on HDAC6, with a reported half-maximal inhibitory concentration (IC50) of 30 nM. tandfonline.commedchemexpress.comsapphirebioscience.com

Selectivity: It shows excellent selectivity for HDAC6 over other HDAC isoforms. It is more than 20-fold selective against Class I HDACs and over 400-fold selective against other tested Class II HDACs. researchgate.netmedchemexpress.comtocris.com

Mechanism of Action: In cellular assays using HeLa cells, treatment with this compound led to a selective increase in the acetylation of α-tubulin, a known HDAC6 substrate. tandfonline.commedchemexpress.com Crucially, it did not affect the acetylation levels of histones, which are substrates for Class I HDACs, thereby confirming its selective action within the cell. tandfonline.commedchemexpress.com

A groundbreaking aspect of this compound's discovery was its structure. nih.govnih.gov Traditional HDAC inhibitors often possess a three-part structure: a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme's active site. nih.govresearchgate.net this compound is considered a "capless" inhibitor, demonstrating that high potency and selectivity for HDAC6 could be achieved through the careful design of the linker element alone, without needing a surface-binding motif. researchgate.nettandfonline.comnih.gov This finding provided valuable new insights for the rational design of future selective HDAC inhibitors. nih.govnih.gov

Table 1: Inhibitory Activity of this compound against HDAC Isoforms This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various histone deacetylase (HDAC) isoforms, demonstrating its high potency and selectivity for HDAC6.

HDAC Isoform IC50 (µM) Class
HDAC1 0.638 I
HDAC2 1.79 I
HDAC3 0.694 I
HDAC6 0.030 IIb
HDAC4 21.80 IIa
HDAC5 18.32 IIa
HDAC7 12.61 IIa
HDAC8 1.09 I
HDAC9 >33.33 IIa

Data sourced from multiple references. medchemexpress.comtargetmol.com

Table 2: Chemical Properties of this compound This table provides key chemical properties for the compound this compound.

Property Value
Alias N-Hydroxy-1-cyclopentene-1-carboxamide, BRD-9757
Molecular Formula C6H9NO2
Molecular Weight 127.14
CAS Number 1423058-85-8

Data sourced from multiple references. tocris.comtargetmol.com


Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B606363 BRD9757 CAS No. 1423058-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxycyclopentene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYGSXXWQSXKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423058-85-8
Record name 1423058-85-8
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Molecular Mechanism of Action and Selectivity Profile of Brd9757

Enzymatic Inhibition Profile of BRD9757 Against HDAC Isoforms

The inhibitory activity of this compound has been evaluated across various HDAC isoforms to determine its potency and selectivity. These evaluations typically involve enzymatic assays measuring the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50).

Potency (IC50) Against Histone Deacetylase 6

This compound demonstrates potent inhibitory activity against human HDAC6. Research indicates an IC50 value of 30 nM for this compound against HDAC6 idrblab.netidrblab.netidrblab.netnih.govnih.govidrblab.net. This low nanomolar IC50 value highlights its high potency towards this specific isoform.

Selectivity Ratios Against Class I HDACs (e.g., HDAC1, HDAC2, HDAC3, HDAC8)

This compound exhibits significant selectivity for HDAC6 over Class I HDAC enzymes. Studies have reported IC50 values for this compound against Class I HDACs, which are considerably higher than its IC50 against HDAC6 idrblab.netidrblab.netidrblab.netnih.gov. The compound shows excellent selectivity toward HDAC6 versus the Class I HDACs, reported as greater than 20-fold idrblab.netnih.govidrblab.net.

Based on reported IC50 values, the selectivity ratios can be calculated:

HDAC1: 0.638 µM / 0.03 µM ≈ 21.3-fold idrblab.netidrblab.netidrblab.netnih.gov

HDAC2: 1.79 µM / 0.03 µM ≈ 59.7-fold idrblab.netidrblab.netidrblab.netnih.gov

HDAC3: 0.694 µM / 0.03 µM ≈ 23.1-fold idrblab.netidrblab.netidrblab.netnih.gov

HDAC8: 1.09 µM / 0.03 µM ≈ 36.3-fold idrblab.netidrblab.netidrblab.netnih.gov

The IC50 values and calculated selectivity ratios against Class I HDACs are summarized in the table below:

HDAC IsoformIC50 (µM)Selectivity Ratio (vs HDAC6)
HDAC10.638~21.3
HDAC21.79~59.7
HDAC30.694~23.1
HDAC81.09~36.3
HDAC60.031

Selectivity Ratios Against Class IIa HDACs (e.g., HDAC4, HDAC5, HDAC7, HDAC9)

This compound also demonstrates marked selectivity for HDAC6 over Class IIa HDAC enzymes. The reported IC50 values for this compound against Class IIa HDACs are substantially higher compared to its potency against HDAC6 idrblab.netidrblab.netidrblab.netnih.gov. This compound exhibits excellent selectivity toward HDAC6 versus the Class II HDACs, reported as greater than 400-fold idrblab.netnih.govidrblab.net.

Based on reported IC50 values, the selectivity ratios can be calculated:

HDAC4: 21.80 µM / 0.03 µM ≈ 726.7-fold idrblab.netidrblab.netidrblab.netnih.gov

HDAC5: 18.32 µM / 0.03 µM ≈ 610.7-fold idrblab.netidrblab.netidrblab.netnih.gov

HDAC7: 12.61 µM / 0.03 µM ≈ 420.3-fold idrblab.netidrblab.netidrblab.netnih.gov

HDAC9: >33.33 µM / 0.03 µM > 1111.0-fold idrblab.netidrblab.netidrblab.netnih.gov

The IC50 values and calculated selectivity ratios against Class IIa HDACs are summarized in the table below:

HDAC IsoformIC50 (µM)Selectivity Ratio (vs HDAC6)
HDAC421.80~726.7
HDAC518.32~610.7
HDAC712.61~420.3
HDAC9>33.33>1111.0
HDAC60.031

These data collectively highlight this compound's strong preference for inhibiting HDAC6 compared to other HDAC isoforms, particularly those in Class I and Class IIa.

Substrate-Specific Modulation by this compound

The selective enzymatic inhibition profile of this compound translates into differential effects on the acetylation status of specific protein substrates within cellular systems. HDAC6 is known to primarily deacetylate non-histone proteins, such as α-tubulin, while Class I and IIa HDACs are involved in deacetylating both histone and non-histone proteins nih.govajou.ac.kruniprot.orgwikipedia.orgdiva-portal.org.

Selective Upregulation of α-Tubulin Acetylation in Cellular Systems

Research has demonstrated that treatment with this compound leads to a selective increase in the acetylation level of α-tubulin in cellular contexts, such as HeLa cells idrblab.netidrblab.netidrblab.netnih.govuniprot.org. This effect is observed at concentrations ranging from 10 to 30 µM after 24 hours of treatment idrblab.netidrblab.netidrblab.netuniprot.org. The specific deacetylation of α-tubulin at lysine (B10760008) 40 is primarily mediated by HDAC6 uniprot.orgptglab.comptglab.com. The observed increase in acetylated α-tubulin upon this compound treatment is consistent with its potent and selective inhibition of HDAC6.

Implications of Non-Histone Substrate Targeting by HDAC6 Inhibition

HDAC6 primarily targets non-histone proteins in the cytoplasm, unlike most other HDACs that mainly deacetylate nuclear histones. tandfonline.comresearchgate.netencyclopedia.pub Key non-histone substrates of HDAC6 include α-tubulin, cortactin, Hsp90, tau, and peroxiredoxins. tandfonline.comencyclopedia.pub The deacetylation of these substrates by HDAC6 plays crucial roles in various cellular processes such as cell motility, protein trafficking and degradation, and stress response. tandfonline.comresearchgate.netencyclopedia.pub

Inhibition of HDAC6 by compounds like this compound leads to increased acetylation levels of these non-histone substrates. For instance, treatment of cells with this compound has been shown to selectively increase the level of acetylated α-tubulin without significantly affecting histone acetylation. medchemexpress.comtandfonline.comsigmaaldrich.commerckmillipore.com This selective targeting of non-histone substrates by this compound underscores its potential as a tool for studying the specific biological functions of HDAC6-mediated deacetylation of cytoplasmic proteins. tandfonline.comxcessbio.com Increased tubulin acetylation, a direct consequence of HDAC6 inhibition, is often used as a marker to assess the activity and selectivity of HDAC6 inhibitors in cellular assays. tandfonline.comexeter.ac.ukresearchgate.net

Furthermore, studies have indicated that selective inhibition of HDAC6 by this compound can influence the acetylation status of other non-histone proteins, such as STAT1 and β-catenin, impacting downstream signaling pathways. exeter.ac.ukacs.org For example, this compound has been shown to reduce IFNγ-induced STAT1 reporter gene activity and phosphorylation in pancreatic β-cells, suggesting that HDAC6 activity can influence STAT1 signaling. exeter.ac.uk Similarly, HDAC6 inhibition by selective inhibitors, including potentially this compound, has been linked to increased Lys49 acetylation of β-catenin in human iPSC-derived neuronal cells, affecting its ubiquitination. acs.org

Structural Basis of this compound Selectivity

The selectivity of this compound towards HDAC6 is attributed to specific structural features of the molecule and its interaction with the HDAC6 enzyme. Unlike many other HDAC inhibitors, this compound possesses a relatively simple structure, notably lacking a large "capping group" that is often found in inhibitors designed to interact with surface features of the enzyme. medchemexpress.comresearchgate.netsigmaaldrich.commerckmillipore.comxcessbio.comacs.org

Analysis of this compound's "Capless" Design and its Contribution to Selectivity

This compound is described as a "capless" HDAC6 inhibitor. medchemexpress.comtandfonline.comsci-hub.se Traditional HDAC inhibitors often consist of a zinc-binding group (ZBG), a linker, and a capping group that interacts with the rim or surface of the enzyme's active site. researchgate.netresearchgate.net The absence of a prominent capping group in this compound is a key structural characteristic. medchemexpress.comresearchgate.netsigmaaldrich.commerckmillipore.comxcessbio.comacs.org Despite this, this compound demonstrates potent and selective inhibition of HDAC6. medchemexpress.comtandfonline.comresearchgate.netxcessbio.comacs.org This suggests that a large surface-binding motif is not a prerequisite for achieving high potency and selectivity for HDAC6 inhibition. researchgate.netxcessbio.comacs.org The selectivity in "capless" inhibitors like this compound is primarily driven by the interaction of the ZBG and the linker region within the catalytic pocket of the enzyme. researchgate.netxcessbio.comacs.org

Role of Linker Elements in Imparting Isoform Selectivity

The linker element connecting the zinc-binding group to the rest of the molecule plays a significant role in the isoform selectivity of HDAC inhibitors. researchgate.netxcessbio.comacs.orgacs.orgnih.gov In the case of this compound, which is a cyclopentenyl hydroxamic acid, the cyclopentenyl ring serves as a key linker element. nih.gov Research on this compound and similar compounds suggests that the careful choice and design of the linker alone can significantly contribute to achieving high selectivity for HDAC6. tandfonline.comresearchgate.netxcessbio.comacs.orgacs.orgnih.gov The specific chemical nature and conformation of the linker can influence how the inhibitor sits (B43327) within the catalytic pocket of different HDAC isoforms, leading to differential binding affinities and thus selectivity. researchgate.netxcessbio.comacs.orgacs.orgnih.gov The sp²-hybridized carbon at the α-position of the hydroxamic acid in this compound, part of the cyclopentenyl ring, has been suggested to enhance activity and contribute to the selectivity for HDAC6. researchgate.net

Comparison with Other Zinc-Binding Group (ZBG)-Containing HDAC Inhibitors

This compound belongs to the class of hydroxamic acid-based HDAC inhibitors, which are common and often potent ZBG-containing compounds. nih.govnih.gov The hydroxamic acid moiety is an effective metal chelator, interacting with the catalytic zinc ion in the enzyme's active site. researchgate.netnih.gov While many hydroxamic acid inhibitors, such as SAHA (Vorinostat), are pan-HDAC inhibitors with broad activity across multiple isoforms, this compound stands out due to its high selectivity for HDAC6 despite having a hydroxamic acid ZBG. sigmaaldrich.commerckmillipore.comnih.govnih.govnih.gov

Cellular and Molecular Biological Effects of Brd9757 As a Research Tool

Modulation of Cellular Processes by HDAC6 Inhibition

Inhibition of HDAC6 by BRD9757 leads to increased acetylation levels of its substrates, most notably α-tubulin. medchemexpress.comresearchgate.netdiabetesjournals.org This altered acetylation state impacts various cellular functions.

Impact on Microtubule Dynamics and Cell Migration

Microtubules are crucial components of the cytoskeleton, involved in maintaining cell shape, intracellular transport, and cell migration. oncotarget.commdpi.comnih.gov Their dynamic assembly and disassembly are tightly regulated. mdpi.com HDAC6 plays a significant role in regulating microtubule dynamics through the deacetylation of α-tubulin. researchgate.net Acetylated α-tubulin is associated with stabilized microtubules. Inhibition of HDAC6 by compounds like this compound leads to increased α-tubulin acetylation, which can influence microtubule stability and dynamics. medchemexpress.comresearchgate.netdiabetesjournals.org

Changes in microtubule dynamics have a direct impact on cell migration, a complex process involving both the microfilament and microtubule cytoskeletal systems. oncotarget.comnih.gov Studies have shown that suppressing microtubule dynamics can inhibit cell motility. oncotarget.comnih.gov While the precise mechanisms by which this compound-induced α-tubulin acetylation affects cell migration are an area of ongoing research, the established link between HDAC6 activity, tubulin acetylation, and microtubule dynamics suggests that this compound can serve as a tool to investigate these relationships. sci-hub.seescholarship.org

Effects on Protein Degradation Pathways and Aggresome Formation

HDAC6 is involved in cellular protein quality control, including the degradation of misfolded or ubiquitinated proteins. researchgate.netbohrium.com When the capacity of the ubiquitin-proteasome system is overwhelmed, misfolded proteins can accumulate and be transported along microtubules to form aggresomes, which are cellular inclusion bodies. researchgate.netnih.govnih.gov The formation of aggresomes is considered a protective mechanism, concentrating misfolded proteins for subsequent degradation, often via autophagy. researchgate.netnih.gov

HDAC6 interacts with components of the protein degradation machinery and plays a role in aggresome formation and clearance. sci-hub.seresearchgate.netbohrium.comnih.gov Inhibition of HDAC6 by this compound can disrupt the balance of protein folding and degradation, potentially affecting the formation and processing of aggresomes. sci-hub.seresearchgate.netbohrium.com Research using this compound can help elucidate the specific involvement of HDAC6 in these pathways and the consequences of its inhibition on the accumulation and clearance of misfolded proteins.

Influence on Immune Responses in Cellular Models

HDAC6 has been implicated in regulating various aspects of immune responses. ontosight.airesearchgate.net Its influence can extend to the function and activity of immune cells. researchgate.netamgen.comnih.gov Studies utilizing HDAC6 inhibitors, including potentially this compound, in cellular models are exploring these effects. diabetesjournals.orgresearchgate.net For instance, research has investigated the impact of HDAC6 inhibition on the differentiation and function of T helper cells and regulatory T cells. researchgate.net

Cellular models, such as isolated immune cell populations or co-culture systems, are employed to study the direct effects of this compound on immune cell behavior, signaling pathways, and cytokine production. amgen.comcriver.com For example, this compound has been shown to attenuate the detrimental effects of proinflammatory cytokines on pancreatic β-cells, suggesting a role for HDAC6 in mediating inflammatory responses in this context. diabetesjournals.org

Alterations in Cell Cycle Progression and Cellular Viability

HDAC inhibitors, including selective HDAC6 inhibitors, can influence cell cycle progression and cellular viability. sci-hub.seabmole.cnresearchgate.net The cell cycle is a tightly regulated process that controls cell growth and division, and dysregulation can contribute to various diseases. researchgate.net Cellular viability, a measure of healthy and metabolically active cells, is a key indicator of cellular responses to external stimuli or interventions. abmole.cnresearchgate.netbiolegend.com

Investigation of Downstream Molecular Pathways and Gene Expression

Inhibition of HDAC6 by this compound impacts downstream molecular pathways primarily through altering the acetylation status of its substrates. medchemexpress.comresearchgate.netdiabetesjournals.org While HDAC6 is predominantly known for its activity on non-histone proteins like tubulin, it can indirectly influence processes that affect gene expression. wikipedia.org

Analysis of Global and Target-Specific Acetylation Changes

A key application of this compound in research is to study the consequences of increased acetylation levels of HDAC6 substrates. medchemexpress.comresearchgate.netdiabetesjournals.org The most well-established target of HDAC6 is α-tubulin, and treatment with this compound leads to a noticeable increase in acetylated α-tubulin levels in cells. medchemexpress.comresearchgate.netdiabetesjournals.org

Researchers use techniques such as Western blotting to specifically detect changes in the acetylation status of α-tubulin upon this compound treatment. researchgate.netdiabetesjournals.org Unlike inhibitors of Class I HDACs, this compound does not typically induce a detectable increase in histone H3 acetylation at concentrations where it inhibits HDAC6, highlighting its selectivity. sigmaaldrich.commedchemexpress.comresearchgate.net

While HDAC6's primary substrates are non-histone proteins, changes in the acetylation landscape, even of non-histone proteins, can indirectly influence cellular processes that ultimately affect gene expression. wikipedia.orgnih.govnih.govplos.org Studies investigating the broader impact of HDAC inhibition on the cellular proteome and the acetylation status of other proteins are ongoing. nih.govnih.gov this compound can be used in conjunction with techniques like mass spectrometry to analyze global acetylation changes and identify novel HDAC6 substrates, providing insights into downstream signaling cascades and their potential impact on gene expression. nih.govnih.govplos.org

Epigenetic Remodeling Influences on Gene Expression Profiles

Epigenetic modifications, such as acetylation and methylation of histones, play a crucial role in regulating gene expression by altering chromatin structure and accessibility to transcriptional machinery. bio-techne.comgoettingen-research-online.denih.govijbs.com While HDACs are known as key regulators of these modifications, primarily through the deacetylation of histone and non-histone proteins, this compound's primary target, HDAC6, is predominantly a cytoplasmic protein deacetylase. researchgate.netexeter.ac.uk

HDAC6's main known cellular substrate is alpha-tubulin, a component of microtubules. merckmillipore.comexeter.ac.uk Inhibition of HDAC6 by compounds like this compound leads to increased acetylation of alpha-tubulin. merckmillipore.commedchemexpress.comexeter.ac.ukacs.org Studies have shown that this compound selectively increases the level of acetylated tubulin in cells without significantly increasing global histone acetylation, which is typically associated with the inhibition of Class I HDACs. merckmillipore.commedchemexpress.comsigmaaldrich.com This selective effect on tubulin acetylation, rather than direct histone modification, suggests that this compound's influence on gene expression profiles is likely mediated through indirect mechanisms related to its impact on cytoplasmic protein acetylation and associated cellular processes, rather than direct epigenetic remodeling of chromatin architecture via histone deacetylation.

Research using this compound has explored its effects on gene expression in specific cellular contexts. For instance, in human pancreatic β-cells, this compound has been used to investigate the role of HDAC6 in regulating STAT1 signaling. exeter.ac.ukdiabetesjournals.org Inhibition of HDAC6 with this compound in these cells led to increased tubulin acetylation and influenced the acetylation and phosphorylation status of STAT1, ultimately impacting IFNγ-induced STAT1 signaling. exeter.ac.ukdiabetesjournals.org This indicates that while not directly altering histone acetylation, this compound can indirectly influence pathways that regulate gene expression.

Interplay with Other Epigenetic Modifiers and Reader Proteins

Epigenetic regulation involves a complex interplay between various modifiers (writers and erasers), which add or remove marks, and reader proteins, which recognize these marks and recruit downstream effectors. goettingen-research-online.denih.gov While this compound directly targets the "eraser" activity of HDAC6 on non-histone proteins like tubulin, its impact can indirectly influence cellular processes that involve other epigenetic modifiers and reader proteins.

HDAC6's role in regulating the acetylation of non-histone proteins, including those involved in protein trafficking, degradation, and signaling pathways, can have downstream consequences that intersect with epigenetic regulatory mechanisms. For example, the acetylation status of proteins involved in signal transduction pathways can affect their interaction with transcription factors or their localization to the nucleus, thereby indirectly influencing gene expression.

Bromodomain-containing proteins (BRDs) are a class of epigenetic readers that specifically recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in linking acetylation marks to transcriptional regulation. bio-techne.comgoettingen-research-online.denih.govmdpi.comfrontiersin.org While this compound's primary action is on HDAC6-mediated deacetylation of non-histone substrates, changes in the acetylation landscape of cytoplasmic proteins due to HDAC6 inhibition could potentially affect the function or localization of certain reader proteins, although direct evidence of this compound's specific interplay with bromodomain proteins or other epigenetic readers was not prominently found in the search results within the scope of this article.

The intricate network of post-translational modifications means that altering the acetylation state of one set of proteins via HDAC6 inhibition could have ripple effects on pathways involving other epigenetic regulators and readers, highlighting the complexity of cellular signaling and gene regulation.

Applications of this compound in Biological Function Elucidation

This compound's selectivity for HDAC6 makes it a valuable research tool for dissecting the specific biological roles of this enzyme. xcessbio.com

Probing the Specific Roles of HDAC6 in Diverse Cellular Contexts

This compound is used to investigate the functions of HDAC6 in various cellular processes, leveraging its selective inhibitory activity. Given that HDAC6 is primarily involved in the deacetylation of cytoplasmic proteins such as alpha-tubulin, heat shock protein 90 (Hsp90), and cortactin, this compound is instrumental in studying the impact of acetylation on the function of these substrates and the cellular pathways they are involved in. exeter.ac.ukmdpi.com

Studies have utilized this compound to explore HDAC6's involvement in areas such as cell migration, protein degradation (via the aggresome pathway), and immune responses. ontosight.aimdpi.com For example, research in pancreatic β-cells used this compound to demonstrate that HDAC6 regulates STAT1 signaling, a pathway critical in the context of type 1 diabetes. exeter.ac.ukdiabetesjournals.org By inhibiting HDAC6 with this compound, researchers observed changes in STAT1 acetylation and phosphorylation, providing insights into how HDAC6 activity can modulate this signaling cascade. exeter.ac.ukdiabetesjournals.org

The use of this compound allows researchers to attribute observed cellular phenotypes specifically to the inhibition of HDAC6, helping to differentiate its roles from those of other HDAC isoforms.

Differentiating HDAC6-Dependent Phenotypes from Pan-HDAC Inhibition

A key application of selective inhibitors like this compound is to distinguish the specific contributions of HDAC6 to cellular phenotypes from the broader effects of inhibiting multiple HDAC isoforms. Pan-HDAC inhibitors, which target a range of HDACs, can have complex and sometimes confounding effects due to the diverse functions of different HDAC classes and subclasses. nih.gov

This compound's high selectivity for HDAC6 over both Class I and other Class II HDACs is crucial in this regard. sigmaaldrich.commerckmillipore.comtocris.comxcessbio.commedchemexpress.com By comparing the effects of this compound treatment with those of pan-HDAC inhibitors or inhibitors selective for other HDAC classes, researchers can pinpoint phenotypes that are specifically dependent on HDAC6 activity.

For instance, studies investigating protein acetylation levels have shown that this compound selectively increases alpha-tubulin acetylation without significantly affecting histone acetylation, a hallmark of Class I HDAC inhibition. merckmillipore.commedchemexpress.comsigmaaldrich.com This distinct acetylation profile helps researchers determine whether a particular cellular outcome is a result of altered tubulin dynamics or changes in global chromatin structure and transcription. This differentiation is vital for understanding the precise mechanisms underlying the effects of HDAC inhibition in various biological and disease contexts.

Studying HDAC-Independent Effects of Hydroxamate Compounds in Neuronal Protection Research

While this compound is primarily known as a selective HDAC6 inhibitor, research on hydroxamate-based HDAC inhibitors, the chemical class to which this compound belongs, has revealed that some of these compounds can exert neuroprotective effects through mechanisms independent of HDAC inhibition. researchgate.netnih.govnih.govescholarship.org

These HDAC-independent effects can involve the ability of hydroxamate groups to chelate metal ions, such as iron, and catalyze the decomposition of hydrogen peroxide, acting as catalase mimetics. nih.govnih.govescholarship.org This antioxidant activity can protect neurons from oxidative stress. researchgate.netnih.govnih.govescholarship.org

Interestingly, studies investigating the neuroprotective effects of hydroxamate compounds against oxidative stress have shown that while some HDAC inhibitors exhibit this HDAC-independent catalase-like activity, others, including this compound, did not protect cortical neurons from hydrogen peroxide-induced death at concentrations known to inhibit HDAC6 and induce tubulin acetylation. researchgate.net This finding is significant because it helps researchers differentiate between the HDAC6-inhibitory effects of this compound and potential HDAC-independent activities observed with other hydroxamate-based compounds.

By using this compound alongside other hydroxamate compounds with varying degrees of HDAC inhibitory and catalase-mimetic activity, researchers can investigate the relative contributions of HDAC6 inhibition and HDAC-independent mechanisms to observed cellular outcomes, particularly in the context of neuronal protection and oxidative stress. This highlights the importance of using well-characterized and selective tools like this compound to dissect complex biological processes and avoid misattributing effects to HDAC inhibition when other mechanisms may be involved.

Pre Clinical Research Applications and Potential Therapeutic Relevance

Evaluation in In Vitro Disease Models

Oncology Research: Anti-proliferative Effects in Cancer Cell Lines

The role of HDAC6 in regulating cellular processes such as cell migration, protein degradation, and cytoskeletal dynamics has made it a compelling target in oncology. encyclopedia.pub Inhibition of HDAC6 is being explored as a therapeutic strategy, and selective inhibitors are evaluated for their anti-proliferative effects in cancer cells. researchgate.net BRD9757 is a potent inhibitor of HDAC6 with a reported half-maximal inhibitory concentration (IC50) of 30 nM. tandfonline.comabmole.com Its selectivity is a key feature, showing significantly less activity against other HDAC isoforms. researchgate.net

In cell-based assays, treatment with this compound leads to a selective increase in the acetylation of α-tubulin, a primary substrate of HDAC6, without affecting the acetylation of histones (like Ac-H3), which are substrates of class I HDACs. researchgate.nettandfonline.com This confirms its specific mechanism of action within the cell. While detailed studies on the anti-proliferative IC50 values of this compound across a broad panel of cancer cell lines are not widely published, the anti-cancer potential of highly selective HDAC6 inhibitors is well-documented. For instance, other selective HDAC6 inhibitors have demonstrated significant anti-proliferative activities and the ability to suppress tumor growth in models of colorectal cancer (HCT116) and multiple myeloma. tandfonline.com

Table 1: Inhibitory Potency (IC50) of this compound Against Various HDAC Isoforms This table illustrates the selectivity of this compound for HDAC6 compared to other histone deacetylase isoforms. Data is compiled from multiple sources. researchgate.nettandfonline.comencyclopedia.pub

HDAC IsoformIC50 (µM)Selectivity vs. HDAC6 (Fold)
HDAC6 0.030 1x
HDAC10.638~21x
HDAC21.79~60x
HDAC30.694~23x
HDAC421.80~727x
HDAC518.32~611x
HDAC712.61~420x
HDAC81.09~36x
HDAC9>33.33>1111x

Neurodegenerative Disease Research: Potential in Models of Alzheimer's Disease

HDAC6 is implicated in the pathogenesis of neurodegenerative conditions like Alzheimer's disease due to its role in regulating microtubule stability and the clearance of misfolded protein aggregates, both of which are cellular pathways disrupted in the disease. tandfonline.commerckmillipore.com Consequently, selective HDAC6 inhibitors are being investigated as potential therapeutics. google.com For example, the HDAC6 inhibitor Tubacin has shown potential in models of Alzheimer's by reducing tau protein phosphorylation. tandfonline.com

This compound has been evaluated in in vitro models relevant to neurodegeneration. One study investigating neuroprotection in murine cortical neurons found that this compound, along with other selective HDAC6 inhibitors, was unable to protect the neurons from oxidative stress induced by hydrogen peroxide. researchgate.netresearchgate.net This finding was in contrast to certain pan-HDAC inhibitors that conferred protection through a separate, HDAC-independent mechanism involving a catalase-like effect. researchgate.netresearchgate.net This research highlights the importance of elucidating the specific mechanisms of action for individual compounds, as the neuroprotective effects of some HDAC inhibitors may not be directly related to their enzymatic inhibition. Despite this, the development of brain-penetrant HDAC6 inhibitors remains a key goal for treating central nervous system (CNS) disorders. researchgate.netnih.gov

Autoimmune and Inflammatory Disease Research

The immune-regulating functions of HDACs have positioned them as targets for autoimmune and inflammatory diseases. abmole.comnih.gov HDAC inhibitors can modulate the production of pro-inflammatory cytokines, and their effects are being studied in various immune cell assays and disease models. abmole.com

This compound has been used as a research tool to probe the role of specific HDAC isoforms in autoimmune conditions. In a preclinical mouse model of Myasthenia Gravis, an autoantibody-mediated autoimmune disease, this compound was administered to investigate the contribution of HDAC6/8 to the disease's inflammatory response. nih.gov This study utilized gene expression profiling to analyze the modulation of autoimmune-associated genes following treatment, demonstrating the utility of selective inhibitors like this compound in dissecting the molecular pathways of autoimmunity. nih.gov

Efficacy Studies in In Vivo Non-Human Models

Assessment of Anti-tumor Activity in Xenograft Models (e.g., Colorectal HCT116 Xenografts)

To evaluate the in vivo efficacy of potential anti-cancer agents, researchers often use xenograft models, where human cancer cells are implanted into immunodeficient mice. tandfonline.com The colorectal carcinoma cell line HCT116 is a standard model used for this purpose. While specific studies detailing the anti-tumor activity of this compound in HCT116 or other xenograft models were not found in the reviewed literature, the efficacy of other potent and selective HDAC6 inhibitors has been assessed in these systems. For example, compound 11, an indolylsulfonylcinnamic hydroxamate that inhibits HDAC6, demonstrated a tumor growth inhibition (TGI) of 66.9% in an HCT116 xenograft model. tandfonline.com Another selective HDAC6 inhibitor, compound 20, also effectively inhibited tumor growth in the same model. tandfonline.com These findings suggest that selective inhibition of HDAC6 is a viable strategy for achieving anti-tumor activity in vivo, providing a rationale for the potential evaluation of this compound in similar models.

Pharmacokinetic Profile Considerations in Pre-clinical Animal Models

The pharmacokinetic (PK) profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a critical component of preclinical evaluation. nih.gov For a compound like this compound, key considerations include its stability, bioavailability, and, particularly for applications in neurodegenerative disease, its ability to penetrate the blood-brain barrier. nih.gov

Exploration of Combination Research Strategies

The potential of this compound is not limited to monotherapy. In oncology, a significant area of pre-clinical investigation involves combination strategies to enhance anti-cancer efficacy.

Pre-clinical studies have consistently demonstrated a powerful synergistic effect when combining HDAC inhibitors with proteasome inhibitors in various cancer models. mdpi.complos.orgmdpi.com This combination has been shown to be highly effective in inducing cancer cell death (apoptosis), inhibiting tumor growth, and overcoming resistance to single-agent therapies. plos.orgmdpi.combiorxiv.orgnih.gov

The combination of an HDAC inhibitor and a proteasome inhibitor, such as bortezomib, has been reported to synergistically induce cytotoxicity in cancer cells both in vitro and in vivo. plos.org The mechanisms underlying this synergy are multifaceted and include the enhanced accumulation of pro-apoptotic proteins and increased expression of cell cycle inhibitors. plos.org For instance, in multiple myeloma models, the combination of a proteasome inhibitor with an HDAC inhibitor led to mitochondrial dysfunction and the production of reactive oxygen species, contributing to cell death. mdpi.com

The table below presents findings from pre-clinical studies on the combination of HDAC inhibitors and proteasome inhibitors, illustrating the potential for synergistic anti-cancer activity with a compound like this compound.

Cancer Model Combined Agents Observed Synergistic Effects
Hepatoma cancer cells and mouse tumor modelL-carnitine (HDAC inhibitor) and Bortezomib (Proteasome inhibitor)Synergistic induction of cytotoxicity and inhibition of tumor growth. plos.org
Multiple Myeloma cellsBortezomib and HDAC inhibitorsInduced mitochondrial dysfunction and ROS production. mdpi.com
Glioblastoma cell linesBortezomib and Temozolomide (potentiated by proteasome inhibition)Reduced expression of MGMT, sensitizing cells to chemotherapy. mdpi.com
Human MM xenograft modelMarizomib (Proteasome inhibitor) and Pomalidomide (IMiD with effects on proteasome targets)Inhibition of tumor growth and prolonged survival. nih.gov

The rationale for exploring combination therapies involving an HDAC6 inhibitor like this compound is rooted in the goal of achieving superior therapeutic outcomes compared to monotherapy. frontiersin.org Combination strategies aim to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower the required doses of individual agents, thereby minimizing toxicity. mdpi.comfrontiersin.org

In cancer therapy, tumors often develop resistance to a single therapeutic agent through various mechanisms. By targeting multiple, distinct cellular pathways simultaneously, combination therapies can create a more robust and durable anti-cancer effect. frontiersin.orgnih.gov For instance, while proteasome inhibitors block the degradation of proteins, leading to the accumulation of pro-apoptotic factors, HDAC inhibitors can alter gene expression to further promote cell cycle arrest and apoptosis. plos.orgcgtlive.com This multi-pronged attack makes it more difficult for cancer cells to survive and proliferate.

Furthermore, the combination of an HDAC inhibitor with a proteasome inhibitor can overcome existing drug resistance. biorxiv.org For example, some cancer cells may be resistant to the effects of proteasome inhibitors alone. The addition of an HDAC inhibitor can re-sensitize these cells to the treatment. biorxiv.org

In the context of neurodegenerative diseases, combination therapies are also being explored to address the complex pathology of these conditions. sld.cu A multi-target approach could potentially offer a more comprehensive therapeutic benefit.

Methodological Approaches and Experimental Design in Brd9757 Research

Biochemical Assay Methodologies

Biochemical assays are fundamental in determining the direct interaction of BRD9757 with its target enzymes and quantifying its inhibitory characteristics. These in vitro methods provide precise data on enzyme inhibition, binding strength, and the kinetics of the interaction.

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor like this compound. Enzyme activity assays are employed to measure the concentration of this compound required to inhibit the activity of a specific HDAC isozyme by 50%.

This compound has been identified as a potent and selective inhibitor of HDAC6 with an IC50 value of 30 nM. tocris.comrndsystems.comtargetmol.commedchemexpress.com Its selectivity is a critical aspect of its profile, and this is determined by testing its activity against a panel of other HDAC isoforms. tocris.commedchemexpress.com For instance, its inhibitory activity against class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) and other class II HDACs is significantly lower, demonstrating its selectivity. medchemexpress.commerckmillipore.comsigmaaldrich.com The IC50 values for these other HDACs are reported to be greater than 20-fold higher for Class I and over 400-fold higher for other Class II HDACs compared to HDAC6. tocris.comrndsystems.commedchemexpress.com

The following table summarizes the reported IC50 values of this compound against various HDAC isoforms, highlighting its selectivity for HDAC6.

Table 1: IC50 Values of this compound for HDAC Isoforms

HDAC Isoform IC50 (µM) Reference
HDAC1 0.638 medchemexpress.commerckmillipore.comsigmaaldrich.com
HDAC2 1.79 medchemexpress.commerckmillipore.comsigmaaldrich.com
HDAC3 0.694 medchemexpress.commerckmillipore.comsigmaaldrich.com
HDAC4 21.80 targetmol.commedchemexpress.commerckmillipore.com
HDAC5 18.32 targetmol.commedchemexpress.commerckmillipore.com
HDAC6 0.030 tocris.comrndsystems.comtargetmol.com
HDAC7 12.61 targetmol.commedchemexpress.commerckmillipore.com
HDAC8 1.09 medchemexpress.commerckmillipore.comsigmaaldrich.com

To comprehend the dynamics of the interaction between this compound and its target, researchers conduct binding affinity and kinetic studies. These investigations provide insights into the association (on-rate) and dissociation (off-rate) of the inhibitor from the enzyme, which collectively determine the binding affinity (KD). sartorius.com

Techniques such as Surface Plasmon Resonance (SPR) are commonly used for real-time analysis of biomolecular interactions. rapidnovor.com In a typical SPR experiment, the target protein (e.g., HDAC6) is immobilized on a sensor chip, and the inhibitor (this compound) is flowed over the surface. giffordbioscience.com The binding and dissociation are monitored by changes in the refractive index at the surface. giffordbioscience.com These studies can confirm a 1:1 binding model, where one molecule of the inhibitor binds to one molecule of the enzyme. sartorius.com The kinetic parameters, the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), are determined from the sensorgram data. sartorius.comrapidnovor.com The equilibrium dissociation constant (KD), a measure of affinity, is then calculated as the ratio of kd/ka. sartorius.com Low KD values indicate high binding affinity. rapidnovor.com While specific kinetic values for this compound are not widely published in the provided search results, these are standard methods used to characterize such inhibitors.

Cellular Assay Methodologies

Cellular assays are essential for validating the biochemical findings in a more biologically relevant context. These assays assess the effects of this compound on cellular processes, such as protein acetylation, cell health, and migratory behavior.

A primary function of HDAC6 is the deacetylation of non-histone proteins, with α-tubulin being a major substrate. researchgate.net Inhibition of HDAC6 is therefore expected to lead to an increase in the acetylation of α-tubulin. Western blotting is a widely used technique to detect and quantify these changes. mdpi.comfrontiersin.org In this method, cells are treated with this compound, and cell lysates are prepared. exeter.ac.uk Proteins are then separated by size via gel electrophoresis and transferred to a membrane, which is probed with antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control). exeter.ac.uknovusbio.com Studies have shown that treatment of cells, such as HeLa cells, with this compound at concentrations of 10 and 30 µM for 24 hours leads to a selective increase in acetylated α-tubulin levels. merckmillipore.comsigmaaldrich.comresearchgate.net

To demonstrate the selectivity of this compound within the cellular environment, its effect on histone acetylation is also examined. merckmillipore.comsigmaaldrich.com Histones, such as Histone H3, are substrates for class I HDACs. thermofisher.commerckmillipore.com Western blot analysis using antibodies against acetylated Histone H3 (e.g., at lysine (B10760008) 9) shows that this compound does not cause a significant increase in histone acetylation, unlike pan-HDAC inhibitors. merckmillipore.comsigmaaldrich.comptglab.com

Immunofluorescence is another powerful technique used to visualize the acetylation status of proteins within cells. ptglab.com This method involves fixing and permeabilizing cells, followed by incubation with specific primary antibodies (e.g., against acetylated α-tubulin) and then fluorescently labeled secondary antibodies. novusbio.com The resulting fluorescence can be observed using a microscope, providing spatial information about the localization of the acetylated proteins.

To assess the impact of this compound on cell survival and growth, viability and proliferation assays are performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose. sigmaaldrich.comabcam.com This assay is based on the principle that metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by the action of mitochondrial dehydrogenases. abcam.combiotium.comrndsystems.com The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization. biotium.comnih.gov This allows researchers to determine if this compound exhibits cytotoxic or cytostatic effects on different cell lines.

The effect of this compound on cell motility is investigated using migration and invasion assays, which are particularly relevant in cancer research as cell migration is a key step in metastasis. nih.govfrontiersin.orgnih.gov

The wound healing assay , or scratch assay, is a straightforward method to study collective cell migration. nih.govnih.gov A confluent monolayer of cells is mechanically scratched to create a "wound," and the ability of the cells to migrate and close the gap over time is monitored, often by time-lapse microscopy, in the presence or absence of this compound. frontiersin.org

Transwell migration assays , also known as Boyden chamber assays, provide a quantitative measure of cell migration. sigmaaldrich.com In this setup, cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified after a specific incubation period. sigmaaldrich.com

For invasion assays , the transwell membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which mimics the basement membrane. nih.govbiocompare.com This assay measures the ability of cells to not only migrate but also to degrade the ECM, a critical step in tumor invasion. frontiersin.orgbiocompare.com The number of cells that invade through the Matrigel and the membrane is then determined. biocompare.com These assays are crucial for evaluating the potential of this compound to inhibit the metastatic potential of cancer cells.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. thermofisher.comnih.gov This method relies on staining the cellular DNA with a fluorescent dye that binds stoichiometrically, meaning the fluorescence intensity is directly proportional to the amount of DNA in each cell. abcam.combiocompare.com As cells progress through the cell cycle, their DNA content changes. Cells in the G1 phase have a normal (2N) amount of DNA, while cells in the G2 and mitosis (M) phases have double the amount of DNA (4N). Cells in the S phase, where DNA synthesis occurs, have a DNA content between 2N and 4N. thermofisher.com

When a population of stained cells is analyzed by a flow cytometer, a histogram of DNA content versus cell count is generated. thermofisher.com This histogram typically shows two distinct peaks representing the G0/G1 and G2/M populations, separated by a distribution of cells corresponding to the S phase. thermofisher.com Computational algorithms can then be used to deconvolute this histogram and calculate the percentage of cells in each phase of the cell cycle. thermofisher.comabcam.com

While this compound is known to be a selective HDAC6 inhibitor, which primarily acts on non-histone proteins like α-tubulin rather than histones that are central to DNA packaging and cell division, some studies have noted that other, less selective HDAC inhibitors can induce cell cycle arrest. tandfonline.comresearchgate.net For instance, pan-HDAC inhibitors like Vorinostat (SAHA) are known to block the cell cycle. targetmol.com Although direct studies detailing the effect of this compound on the cell cycle using flow cytometry are not extensively published, the methodology remains a standard approach to assess the potential impact of any new compound on cell proliferation. nih.govnih.gov

Molecular Modeling and Computational Studies

Structure-Activity Relationship (SAR) Elucidation

In the context of this compound, a significant finding from SAR studies is that potent and selective inhibition of Histone Deacetylase 6 (HDAC6) can be achieved without the large "capping" group that is characteristic of many other HDAC inhibitors like tubastatin A. tandfonline.comresearchgate.net this compound is considered a "capless" inhibitor. tandfonline.comnih.gov The research demonstrated that careful selection of the linker element connecting to the zinc-binding hydroxamic acid group is sufficient to confer high potency and selectivity for HDAC6. researchgate.net

Specifically, the cyclopentenyl linker in this compound was identified as a key structural feature for its activity. researchgate.net This finding challenged the prevailing view that a large, surface-binding motif was essential for selective HDAC6 inhibition. researchgate.net The SAR for this series of compounds showed that small, efficient ligands could be highly effective, opening new avenues for designing HDAC6 inhibitors. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand (like this compound) binds to its protein target (HDAC6) at the molecular level. mdpi.commdpi.com Docking predicts the preferred orientation of a ligand in the binding site of a protein, while MD simulations provide insights into the stability and conformational changes of the ligand-protein complex over time. nih.govmdpi.com

For this compound, these studies have been crucial in understanding its unique binding mechanism as a capless inhibitor. nih.gov Molecular dynamics simulations have been used to compare the binding of this compound to HDAC6 versus other HDAC isoforms, such as HDAC1. nih.gov These simulations revealed that despite high similarity in the binding site residues, the binding mechanisms of this compound in HDAC1 and HDAC6 are different, which helps to explain its selectivity. nih.gov The analysis of binding-free energies and conformational rearrangements during these simulations provides valuable information for the rational design of novel and even more selective HDAC6 inhibitors. nih.gov

Ligand Efficiency Analysis

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size (number of heavy, non-hydrogen atoms). uniroma1.it It is a useful parameter for prioritizing "hits" from screening campaigns and guiding lead optimization, as it helps identify small molecules that can be developed into potent drugs without becoming excessively large, which can negatively impact pharmacokinetic properties. uniroma1.itresearchgate.net LE is calculated from the binding affinity (e.g., IC50 or Kd) and the number of non-hydrogen atoms in the molecule. uniroma1.it

This compound is a prime example of a highly ligand-efficient inhibitor. researchgate.net Despite its low molecular weight (127.14 g/mol ), it exhibits potent inhibition of HDAC6 with an IC50 of 30 nM. targetmol.commedchemexpress.comrndsystems.com One study calculated the ligand efficiency of this compound for HDAC6 to be 0.84. researchgate.net This high efficiency underscores the finding that potent and selective HDAC6 inhibition can be achieved with a small, optimized structure, rather than relying on large, complex capping groups. researchgate.net

In Vivo Pre-clinical Experimental Design (Non-human)

Xenograft Model Establishment and Efficacy Readouts

Xenograft models are a cornerstone of preclinical cancer research, involving the transplantation of human tumor cells or tissues into immunodeficient mice. epo-berlin.comcrownbio.com These models allow researchers to study tumor growth and evaluate the efficacy of new anti-cancer agents in a living organism. crownbio.complos.org There are two main types: cell line-derived xenografts (CDX), where cultured cancer cells are injected, and patient-derived xenografts (PDX), where tumor fragments from a patient are directly implanted into mice. epo-berlin.comcrownbio.com PDX models are often considered more predictive of clinical outcomes as they better retain the characteristics of the original human tumor. crownbio.com

To establish a xenograft model, human cancer cells or tissue fragments are typically implanted subcutaneously or orthotopically (into the corresponding organ) in immunodeficient mouse strains like nude, SCID, or NSG mice. plos.orgmdpi.com The establishment is considered successful when the tumor engrafts and grows progressively. mdpi.com

While specific xenograft studies detailing the efficacy of this compound are not widely published, a related compound with a similar mechanism of action was shown to suppress tumor growth in a colorectal HCT116 xenograft model. tandfonline.com For a hypothetical efficacy study of this compound, a relevant human cancer cell line (e.g., a breast or colon cancer line known to be sensitive to HDAC6 inhibition) would be injected into immunodeficient mice. amegroups.org Once tumors reach a palpable size, the mice would be randomized into treatment and control groups. Efficacy readouts would primarily include the regular measurement of tumor volume over time to determine the tumor growth inhibition (TGI). tandfonline.com At the end of the study, tumors would be excised and weighed, and tissues could be collected for further analysis, such as confirming the on-target effect of this compound by measuring the acetylation levels of α-tubulin. tandfonline.com

Table of Research Findings

ParameterFindingSource(s)
HDAC6 Inhibition (IC50) 30 nM tandfonline.comtargetmol.commedchemexpress.comrndsystems.comsigmaaldrich.comtocris.com
Selectivity >20-fold vs Class I HDACs; >400-fold vs Class IIa HDACs medchemexpress.comrndsystems.comtocris.com
Ligand Efficiency (LE) 0.84 for HDAC6 researchgate.net
Cellular Effect Selectively increases α-tubulin acetylation without increasing histone H3 acetylation in HeLa cells. tandfonline.comresearchgate.netmedchemexpress.comsigmaaldrich.com
Key Structural Feature "Capless" inhibitor with a cyclopentenyl linker responsible for selectivity and potency. tandfonline.comresearchgate.netnih.gov

Biomarker Analysis in Animal Tissues

In preclinical research, the analysis of biomarkers in animal tissues is a fundamental component of characterizing the in vivo activity of a therapeutic compound. For this compound, a selective inhibitor of Histone Deacetylase 6 (HDAC6), biomarker studies in animal models are essential for confirming target engagement, assessing pharmacodynamic effects, and understanding the compound's mechanism of action within a complex biological system. These analyses bridge the gap between in vitro potency and potential in vivo efficacy.

The experimental design for biomarker analysis typically involves the administration of the compound to animal models, often mice or rats, which may be healthy or represent a specific disease state (e.g., cancer or neurodegeneration). alimentiv.comtaconic.com Following a defined treatment period, various tissues of interest, such as the brain, tumors, spleen, or liver, are harvested for ex vivo analysis. The selection of tissues and biomarkers is guided by the compound's primary target and the pathophysiology of the model.

A crucial aspect of this research is the use of robust and validated analytical methods to quantify changes in biomarker levels. Common techniques include Western blotting for protein expression and post-translational modifications, immunohistochemistry (IHC) for localizing proteins within the tissue architecture, and quantitative PCR (qPCR) for measuring gene expression changes. criver.comnih.gov

Detailed Research Findings

The primary pharmacodynamic biomarker for a selective HDAC6 inhibitor like this compound is the acetylation status of its major non-histone substrate, α-tubulin. embopress.orgembopress.org In vivo studies with selective HDAC6 inhibitors consistently demonstrate that effective target engagement leads to a measurable increase in acetylated α-tubulin (Ac-α-tubulin) in various tissues. researchgate.net

Conversely, a critical secondary biomarker analysis focuses on histone acetylation to confirm the inhibitor's selectivity. As this compound is designed to be highly selective for the cytoplasmic enzyme HDAC6 over nuclear, class I HDACs, its administration should not significantly alter the acetylation levels of histones, such as Histone H3. embopress.orgresearchgate.net This lack of effect on histone acetylation is a key differentiator for selective HDAC6 inhibitors and a crucial piece of data from tissue analysis.

In a typical study, animal models would be treated with this compound, and tissue lysates would be analyzed. For instance, in a mouse model of neurodegeneration, brain tissue from different regions (e.g., cortex, hippocampus) would be examined. researchgate.net The expected result would be a dose-dependent increase in the ratio of Ac-α-tubulin to total α-tubulin, with no corresponding change in acetylated Histone H3 levels. This would confirm that this compound crosses the blood-brain barrier and engages its target with high selectivity in the central nervous system.

The table below summarizes the expected biomarker modulation in animal tissues following treatment with this compound, based on its known mechanism as a selective HDAC6 inhibitor.

Table 1: Representative Biomarker Analysis in Animal Tissues for this compound This table is illustrative of expected outcomes based on the compound's mechanism of action.

Animal Model Tissue Biomarker Analyzed Analytical Method Expected Result with this compound Citation
Wild-Type Mouse Brain Acetylated α-tubulin (Ac-α-tubulin) Western Blot Significant Increase researchgate.net
Wild-Type Mouse Brain Total α-tubulin Western Blot No Significant Change researchgate.net
Wild-Type Mouse Brain Acetylated Histone H3 (Ac-H3) Western Blot No Significant Change embopress.orgresearchgate.net
Tumor Xenograft Mouse Tumor Acetylated α-tubulin (Ac-α-tubulin) Western Blot, IHC Significant Increase embopress.orgembopress.org
Tumor Xenograft Mouse Tumor Acetylated Histone H3 (Ac-H3) Western Blot, IHC No Significant Change embopress.orgembopress.org
Alzheimer's Disease Mouse Model Brain Hyperphosphorylated Tau ELISA, IHC Potential Decrease frontiersin.orglifecanvastech.com

This targeted biomarker approach allows researchers to verify that this compound is active in vivo and to confirm its selective mechanism, which is a critical step in the preclinical development pathway. crownbio.com The data generated from these tissue analyses provide the necessary evidence to advance the compound toward clinical evaluation.

Future Directions and Emerging Research Avenues for Brd9757 and Hdac6 Inhibition

Refinement of HDAC6-Selective Chemical Probes

While BRD9757 is a highly effective tool, the quest for improved chemical probes is ongoing, driven by the need for greater precision in dissecting the complex roles of HDAC6.

Development of More Potent and Selective Analogues

The development of next-generation HDAC6 inhibitors continues to be a major focus of research. This compound is a hydroxamate-based compound that acts as a potent inhibitor of the class IIb HDAC6, with an IC50 of 30 nM. merckmillipore.comadooq.com It displays significant selectivity over class I HDACs (>20-fold) and class IIa HDACs (>400-fold). bio-techne.comsigmaaldrich.com

Future research aims to develop analogues with even greater potency and isoform selectivity. Extensive investigations have been made in discovering selective HDAC6 inhibitors based on their different zinc-binding groups (ZBGs). nih.gov These efforts involve exploring novel chemical scaffolds that can form more specific interactions within the catalytic tunnel of HDAC6. nih.gov The goal is to create compounds that can differentiate not only between HDAC classes but also between the two distinct catalytic domains within the HDAC6 protein itself, potentially allowing for the uncoupling of its various functions. nih.gov The development of such highly selective inhibitors is crucial for their potential therapeutic application in a range of diseases, including cancer and neurodegenerative disorders. nih.govresearchgate.net

Table 1: Selectivity Profile of this compound
HDAC IsoformClassIC50 (µM)
HDAC6IIb0.030
HDAC1I0.638
HDAC2I1.79
HDAC3I0.694
HDAC8I1.09
HDAC4IIa>12.61
HDAC5IIa18.32
HDAC7IIa12.61
HDAC9IIa>33.33

Data sourced from product information sheets. merckmillipore.comsigmaaldrich.com IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Strategies for Modulating Specific HDAC6 Cellular Functions

Beyond direct enzymatic inhibition, emerging research is exploring more nuanced strategies to modulate HDAC6. The activity of HDAC6 is regulated by complex mechanisms, including post-translational modifications like phosphorylation and acetylation, as well as through its interactions with other proteins. nih.govmdpi.com For instance, the phosphorylation of HDAC6 can either enhance or reduce its deacetylase activity, impacting cell migration and proliferation. mdpi.com Similarly, HDAC6 can itself be acetylated by the p300 enzyme, which can affect its tubulin deacetylase activity and block its transport into the nucleus, thereby retaining it in the cytoplasm. nih.gov

By understanding these regulatory mechanisms, researchers can develop strategies to selectively influence specific functions of HDAC6. This could involve developing molecules that disrupt specific protein-protein interactions or that mimic post-translational modifications to either activate or inhibit the enzyme's activity toward a particular substrate, such as α-tubulin versus cortactin. mdpi.comresearchgate.net This approach offers a more sophisticated level of control than broad enzymatic inhibition, potentially leading to more targeted therapeutic effects.

Advanced Understanding of HDAC6 Biology

A deeper comprehension of the fundamental biology of HDAC6 is essential for contextualizing the effects of inhibitors like this compound and for identifying new therapeutic opportunities.

Elucidation of Novel Non-Histone Substrates of HDAC6

While histones are the namesake substrates for this enzyme family, HDAC6 functions primarily in the cytoplasm, where it acts on a wide array of non-histone proteins. nih.gov The deacetylation of α-tubulin, a well-established substrate, affects microtubule stability and dynamics. nih.gov Other key substrates include the chaperone protein HSP90, which is involved in the stability of many oncoproteins, and the actin-binding protein cortactin, which plays a role in cell motility. nih.govresearchgate.net

Identifying the full spectrum of HDAC6 substrates is a critical area of ongoing research. nih.gov Over 50 non-histone proteins have been identified as substrates for the broader HDAC family, and many of these are specific to HDAC6. researchgate.net The discovery of novel substrates will continue to unravel the diverse cellular processes regulated by HDAC6, including protein trafficking, stress response, and the degradation of misfolded proteins via the aggresome pathway. nih.govnih.gov This knowledge is vital for understanding how HDAC6 inhibition achieves its effects in various disease models. nih.gov

Table 2: Known Non-Histone Substrates of HDAC6
SubstrateFunction Modulated by Deacetylation
α-tubulinMicrotubule dynamics, cell motility, intracellular transport. nih.govnih.gov
HSP90Chaperone activity, stability of client proteins (e.g., oncoproteins). nih.govalliedacademies.org
CortactinF-actin binding, actin cytoskeleton dynamics, cell migration. researchgate.net
Ku70DNA repair, regulation of apoptosis. mdpi.comresearchgate.net
SurvivinInhibition of apoptosis. mdpi.com

Detailed Mapping of HDAC6 Interaction Networks in Cellular Systems

HDAC6 does not function in isolation but as part of a complex and dynamic network of protein-protein interactions. researchgate.net Mapping this "interactome" is crucial for a complete understanding of its biological roles. nih.gov Research has identified hundreds of novel protein interactions, linking the HDAC family to a wide range of cellular processes far beyond chromatin regulation, including RNA processing, protein ubiquitination, and signal transduction. nih.gov

Specifically for HDAC6, its interactome is heavily involved in cytoskeletal organization, protein quality control, and autophagy. researchgate.netresearchgate.net Because of its primary location in the cytosol, it interacts with a vast array of proteins involved in these pathways. zenodo.org Comprehensive mapping of these networks, particularly in specific cellular contexts like the central nervous system, will provide a platform for investigating the precise molecular mechanisms by which HDAC6 contributes to both normal physiology and disease states. researchgate.netzenodo.org

Integration with Targeted Protein Degradation Research

One of the most exciting new frontiers is the application of targeted protein degradation technology to HDAC6. This strategy moves beyond enzymatic inhibition to the complete removal of the HDAC6 protein from the cell.

This approach utilizes heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). nih.gov An HDAC6-targeting PROTAC consists of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). nih.govnih.gov This brings the E3 ligase into close proximity with the HDAC6 protein, leading to its ubiquitination and subsequent degradation by the proteasome. researchgate.net

This degradation strategy offers several potential advantages over traditional inhibition. It can eliminate both the enzymatic and non-enzymatic scaffolding functions of HDAC6, which may be important for its role in disease. nih.govtandfonline.com Furthermore, because PROTACs act catalytically, they may be effective at lower concentrations and provide a more sustained duration of effect compared to inhibitors. tandfonline.com Researchers have successfully developed potent and selective HDAC6 degraders with nanomolar efficacy, demonstrating the promise of this approach for both research and therapeutic applications. nih.govnih.govacs.org

Table 3: Examples of Developed HDAC6-Targeting PROTACs
PROTACHDAC6 LigandE3 Ligase LigandEfficacy (Cell Line)
NP8Nexturastat A derivative (Nex A)Pomalidomide (CRBN)Significant degradation at 100 nM (HeLa). nih.gov
Compound 3jSelective HDAC6 inhibitorVHL ligandStrong degradation at 10 nM (MM1S). nih.gov
dHDAC6Pan-HDAC inhibitorThalidomide analogue (CRBN)DC50 of 34 nM (MCF-7). researchgate.net
TO-1187TO-317Pomalidomide (CRBN)DC50 of 5.81 nM (MM.1S). acs.org

DC50 represents the concentration required to degrade 50% of the target protein.

Design and Synthesis of HDAC6 PROTACs Utilizing this compound or Similar Warheads

The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation. rcsi.com A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. rcsi.com This tripartite complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

For Histone Deacetylase 6 (HDAC6), this approach offers the potential to eliminate both the enzymatic and non-enzymatic scaffolding functions of the protein, an advantage over traditional inhibitors that only block the active site. rcsi.comrug.nl The design of HDAC6-targeting PROTACs hinges on the selection of an appropriate warhead. Potent and selective HDAC6 inhibitors, such as this compound (IC50 = 30 nM), are ideal candidates for this component.

The synthesis strategy for such a PROTAC would involve chemically modifying the this compound structure to attach a linker, which is then connected to an E3 ligase ligand, commonly for Cereblon (CRBN) or Von Hippel-Lindau (VHL). Research has already demonstrated the feasibility of this approach. For instance, solid-phase parallel synthesis has been employed to rapidly generate mini-libraries of HDAC6 degraders based on both non-selective (vorinostat-like) and selective HDAC6 inhibitor warheads. nih.gov These studies have successfully produced PROTACs capable of selectively degrading HDAC6 with nanomolar efficacy (DC50 values as low as 3.5 nM). nih.gov Similarly, other research groups have synthesized and characterized CRBN- and VHL-based PROTACs, confirming their ability to induce HDAC8 degradation without affecting HDAC1 and HDAC6 levels, highlighting the specificity that can be achieved. mdpi.com The development of a this compound-based PROTAC would be a logical progression, leveraging its high selectivity for HDAC6 to create a highly specific protein degrader.

Comparative Studies of Inhibition Versus Degradation of HDAC6

The therapeutic strategy of targeted protein degradation offers distinct advantages over classical enzymatic inhibition. While inhibitors like this compound act by occupying the catalytic site of HDAC6 to prevent its deacetylase activity, degraders actively remove the entire protein from the cell. This fundamental difference leads to several potential benefits.

Firstly, degradation may produce a more profound and sustained biological effect. Downregulating the total expression of HDAC6 via degradation could have greater anti-cancer effects compared to enzymatic inhibition alone. nih.gov Secondly, PROTACs can act catalytically, where a single PROTAC molecule can trigger the degradation of multiple target protein molecules, potentially leading to greater efficacy. rcsi.com Thirdly, targeting the protein for destruction can overcome resistance mechanisms that arise from mutations in the inhibitor binding site.

FeatureHDAC6 Inhibition (e.g., this compound)HDAC6 Degradation (PROTAC)
Mechanism Occupancy-based, blocks enzymatic active site. rug.nlEvent-driven, removes the entire protein via the ubiquitin-proteasome system. rcsi.com
Cellular Impact Affects only the catalytic function of HDAC6.Eliminates both enzymatic and non-enzymatic (scaffolding) functions. rcsi.comrug.nl
Pharmacodynamics Effect is dependent on continuous drug exposure to maintain occupancy.Can have a prolonged effect as protein re-synthesis is required.
Potential Advantages Well-understood mechanism of action.Can overcome inhibitor resistance; may have greater efficacy and durability. nih.gov
Potential Challenges May not address non-catalytic roles of HDAC6.Degradation efficiency can be cell-type specific; complex pharmacokinetics. biorxiv.org

Exploration of Novel Pre-clinical Research Indications

Unexplored Disease Models Where HDAC6 Dysregulation is Implicated

HDAC6's role extends beyond cancer to a multitude of cellular processes, including protein quality control, inflammatory responses, and mitochondrial function, implicating it in numerous pathologies. nih.gov Its dysregulation is a factor in neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes where oxidative stress is a significant component. nih.gov This presents an opportunity to explore the therapeutic potential of selective HDAC6 inhibitors like this compound in novel disease models.

Neurodegenerative and Neuroinflammatory Disorders: HDAC6 is involved in protein aggregation and neuroinflammation, key features of diseases like Parkinson's and Amyotrophic Lateral Sclerosis (ALS). nih.govmdpi.com While HDAC6's role in these conditions is being actively investigated, its potential contribution to other neuroinflammatory diseases like multiple sclerosis or autoimmune encephalitis remains less explored. nih.govresearchgate.net Pre-clinical models of these diseases could be used to investigate whether selective HDAC6 inhibition can mitigate disease progression by modulating inflammatory pathways and protecting against neuronal damage. researchgate.net

Metabolic and Cardiovascular Diseases: Oxidative stress is a central pathogenic mechanism in conditions like atherosclerosis and diabetic complications. nih.gov Given that HDAC6 activity is linked to the regulation of cellular responses to oxidative stress, investigating this compound in animal models of these diseases could reveal new therapeutic avenues. nih.gov

Rare Genetic Disorders: Certain genetic diseases are characterized by the accumulation of misfolded proteins. Since HDAC6 plays a crucial role in the aggresome-autophagy pathway for clearing protein aggregates, its inhibition could be a viable strategy in models of diseases like Charcot-Marie-Tooth disease. nih.govresearchgate.net

Repurposing Strategies for this compound in Combination Research

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology, to enhance efficacy and overcome resistance. nih.gov Selective HDAC6 inhibition with this compound is a prime candidate for combination strategies.

One promising approach is to combine HDAC inhibitors with bromodomain (BRD) inhibitors. A study in glioblastoma models showed that this combination leads to a synergistic reduction in cancer cell viability. nih.gov The underlying mechanism involves the reprogramming of tumor cell metabolism, with a combined blockade of both oxidative and glycolytic pathways, leading to energy deprivation and apoptosis. nih.gov Investigating this compound in combination with a BRD inhibitor in patient-derived glioblastoma models could validate this synthetic lethality approach.

Furthermore, HDAC inhibitors have been explored as chemosensitizers when used with standard platinum-based chemotherapy. Combining this compound with drugs like paclitaxel (B517696) could also be explored, as both agents modulate the acetylation of α-tubulin, a primary substrate of HDAC6. nih.gov While one study showed that the HDAC6 inhibitor ACY-1215 did not significantly affect paclitaxel responses in high-grade serous ovarian cancer cells, further investigation with different inhibitors and in other cancer types is warranted. nih.gov

Development of Advanced Methodologies for Studying this compound and its Biological Context

High-Throughput Screening Enhancements

High-Throughput Screening (HTS) is a foundational technology in drug discovery, enabling the rapid testing of large compound libraries against biological targets. bmglabtech.com To further probe the activity of this compound and discover novel modulators of the HDAC6 pathway, HTS methodologies can be enhanced in several ways.

Standard HTS often relies on simple biochemical assays measuring enzymatic activity. nih.gov Advanced HTS campaigns for this compound could move beyond this to incorporate more physiologically relevant, cell-based assays. This involves miniaturizing and automating complex biological readouts into 384- or 1536-well plate formats. ox.ac.uk

High-Content Screening (HCS): Instead of a single data point, HCS uses automated microscopy and image analysis to measure multiple parameters within intact cells. nih.govox.ac.uk An HCS assay could be developed to quantify the downstream effects of HDAC6 inhibition by this compound, such as changes in α-tubulin acetylation, cell morphology, cytoskeletal organization, or the clearance of protein aggregates. This provides a richer, more context-dependent dataset for evaluating compound activity.

Phenotypic Screening: Rather than focusing solely on HDAC6, phenotypic screens can identify compounds that produce a desired cellular outcome, such as the reversal of a disease-specific phenotype in patient-derived cells. Subsequent target deconvolution can then determine if the mechanism involves HDAC6. nih.gov

Advanced Readout Technologies: Integrating technologies like Förster Resonance Energy Transfer (FRET) or NanoBRET into HTS assays can allow for the real-time measurement of protein-protein interactions or target engagement within living cells, providing more dynamic information than traditional endpoint assays. acs.orgnih.gov

These enhancements would not only refine the understanding of this compound's cellular function but also accelerate the discovery of new chemical probes and potential therapeutic leads related to HDAC6 biology.

Advanced Imaging Techniques for In-Cell Target Engagement Studies

The development of advanced imaging techniques offers powerful tools to study the engagement of this compound with its target, histone deacetylase 6 (HDAC6), within the complex environment of living cells. These methods are crucial for understanding the pharmacodynamics of this compound, validating its mechanism of action, and guiding the development of future therapeutics. While direct imaging studies utilizing this compound are still emerging, the landscape of HDAC6-targeted imaging provides a clear roadmap for future applications.

Fluorescent Probes for In-Cell Visualization

A promising future direction is the development of fluorescent probes derived from this compound. This approach involves chemically modifying the this compound scaffold to incorporate a fluorophore, creating a molecule that retains high affinity and selectivity for HDAC6 while enabling direct visualization through fluorescence microscopy. Such probes would allow for real-time monitoring of this compound's subcellular localization and its interaction with HDAC6.

Research in the broader field of HDAC inhibitors has demonstrated the feasibility of this strategy. For instance, fluorescently labeled HDAC inhibitors have been successfully used to image HDACs in living cells. nih.gov These probes can help elucidate the role of HDAC6 in various cellular processes and pathologies by revealing its distribution and dynamics. A this compound-based fluorescent probe could be instrumental in studying the involvement of HDAC6 in the formation of aggresomes, which are implicated in neurodegenerative diseases. nih.gov

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that can quantify the expression and engagement of target proteins in vivo. nih.gov The development of a PET ligand based on the this compound structure would be a significant advancement for both preclinical research and potential clinical applications. This would involve labeling a this compound derivative with a positron-emitting radionuclide, such as fluorine-18.

The successful development of other HDAC6-specific PET radioligands, like [¹⁸F]PB118 and [¹⁸F]FSW-100, highlights the potential of this approach for studying neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netnih.gov These imaging agents allow for the non-invasive measurement of HDAC6 levels in the brain, which could be crucial for understanding disease progression and for confirming that therapeutic agents are reaching their intended target. nih.govresearchgate.net A this compound-based PET tracer could be used to:

Assess HDAC6 expression levels in various diseases.

Determine the optimal dose of this compound required to engage HDAC6 in the brain.

Monitor the therapeutic response to HDAC6 inhibition.

Super-Resolution Microscopy

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), offer the ability to visualize cellular structures with unprecedented detail, breaking the diffraction limit of conventional light microscopy. biorxiv.orgresearchgate.net Developing derivatives of this compound compatible with these techniques could provide nanoscale insights into its interaction with HDAC6.

By attaching specific photo-switchable dyes to a this compound analog, researchers could precisely localize individual molecules and map their binding sites on HDAC6 within subcellular compartments. This could reveal intricate details about how this compound modulates HDAC6 function and its role in cellular structures like microtubules. researchgate.net

Q & A

Q. What is the primary mechanism of action of BRD9757, and how does its selectivity for HDAC6 compare to other HDAC isoforms?

this compound is a potent, cap-free HDAC6 inhibitor with an IC50 of 30 nM. Its selectivity is validated through enzymatic assays using recombinant HDAC isoforms (e.g., Class I HDAC1-3, Class IIb HDAC6/10). Comparative IC50 analyses show >20-fold selectivity over Class I HDACs and >400-fold over Class II HDACs . Methodologically, selectivity is confirmed via orthogonal assays such as thermal shift analysis (to measure target engagement) and cellular acetylation profiling (e.g., α-tubulin acetylation for HDAC6 vs. histone H3 for pan-HDAC inhibition) .

Q. What experimental protocols are recommended for validating this compound’s biochemical activity?

Standard protocols include:

  • Enzymatic assays : Use fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC) with purified HDAC isoforms under optimized buffer conditions (pH 8.0, 37°C). Include trichostatin A (TSA) as a positive control .
  • Cellular validation : Treat cell lines (e.g., multiple myeloma) with this compound (1–100 nM) and assess α-tubulin acetylation via Western blot. Compare with pan-HDAC inhibitors (e.g., vorinostat) to confirm HDAC6-specific effects .
  • Purity verification : Provide NMR, HPLC (>95% purity), and mass spectrometry data for synthesized compounds, per IUPAC guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound in disease models?

Discrepancies may arise from pharmacokinetic (PK) limitations or off-target effects. Methodological solutions include:

  • PK optimization : Modify this compound’s solubility (e.g., PEGylation) or bioavailability via prodrug strategies. Monitor plasma half-life and tissue distribution in murine models .
  • Genetic validation : Use HDAC6-knockout models or siRNA-mediated knockdown to isolate target-specific effects .
  • Dose-response refinement : Employ staggered dosing regimens to balance efficacy and toxicity, ensuring alignment with in vitro IC50 values .

Q. What strategies are critical for minimizing off-target effects in cellular studies with this compound?

  • Selectivity profiling : Combine enzymatic screens with proteome-wide activity-based protein profiling (ABPP) to identify non-HDAC6 interactions .
  • Control experiments : Co-treat with class-specific inhibitors (e.g., romidepsin for Class I HDACs) to isolate HDAC6-dependent phenotypes .
  • Data normalization : Use housekeeping proteins (e.g., GAPDH) for Western blot quantification and include vehicle controls to account for solvent effects .

Q. How should researchers address variability in this compound’s inhibitory activity across different cell lines?

Variability may reflect differences in HDAC6 expression or metabolic activity. Solutions include:

  • Baseline profiling : Quantify HDAC6 mRNA/protein levels via qRT-PCR or flow cytometry prior to treatment .
  • Metabolic inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess compound stability .
  • Multi-omics integration : Pair RNA-seq with acetyl-proteomics to correlate inhibitory activity with downstream pathway modulation .

Methodological Best Practices

  • Data presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate main-text results (≤5 compounds) from supplementary data. Include reaction yields, characterization spectra, and statistical analyses .
  • Contradiction analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in datasets) to prioritize hypotheses .
  • Ethical compliance : Disclose funding sources, conflicts of interest, and animal/human ethics approvals in submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.